

# The Discovery and Preclinical Development of ARV-771: A Pioneering BET-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: December 2025



New Haven, CT - ARV-771, a potent and selective pan-BET (Bromodomain and Extra-Terminal) protein degrader, emerged from the pioneering work on Proteolysis Targeting Chimeras (PROTACs) by Arvinas, Inc. While it did not proceed to clinical trials, its development was a seminal step in validating the therapeutic potential of targeted protein degradation for solid tumors, particularly castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ARV-771.

# Introduction to ARV-771 and the PROTAC Technology

ARV-771 is a heterobifunctional small molecule designed to hijack the body's natural protein disposal system to selectively eliminate BET proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in the progression of various cancers.[1][2] The molecule consists of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome.[3] This "event-driven" pharmacology contrasts with traditional inhibitors that require sustained occupancy of the target protein's active site.[5]

## **Discovery and Optimization**



The development of **ARV-771** was a result of strategic lead optimization to generate a PROTAC with favorable properties for in vivo studies.[4] Researchers at Arvinas and Yale University, led by Dr. Craig Crews, engineered **ARV-771** by conjugating a triazolo-diazepine acetamide BET-binding moiety, derived from known BET inhibitors, to a VHL E3 ligase-binding ligand.[4] A key aspect of this process involved refining the linker length and composition to optimize the formation and stability of the ternary complex.[6]

As a crucial negative control, a diastereomer of **ARV-771**, named ARV-766, was synthesized. ARV-766 has an opposite configuration at the hydroxyproline in the VHL-binding motif, rendering it unable to bind to VHL and thus incapable of inducing BET protein degradation.[4] This allowed for rigorous validation of the PROTAC-mediated mechanism of action in preclinical experiments.

## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of **ARV-771** is a prime example of targeted protein degradation. By bringing a BET protein and the VHL E3 ligase into close proximity, **ARV-771** facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BET protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BET protein into smaller peptides. The **ARV-771** molecule is then released and can catalytically induce the degradation of multiple BET protein molecules.





Click to download full resolution via product page

Mechanism of action of ARV-771.

## **Preclinical Efficacy of ARV-771**

Extensive preclinical studies demonstrated the potent and superior activity of **ARV-771** compared to traditional BET inhibitors in various cancer models.

## **In Vitro Activity**



ARV-771 demonstrated potent degradation of BRD2, BRD3, and BRD4 in multiple CRPC cell lines, including 22Rv1, VCaP, and LnCaP95, with a 50% degradation concentration (DC50) of less than 5 nM.[4][6] This degradation of BET proteins led to a significant downstream effect on the expression of the oncogene c-MYC, a known target of BET proteins, with a 50% inhibitory concentration (IC50) for c-MYC depletion of less than 1 nM.[4] In comparative studies, ARV-771 was found to be 10- to 500-fold more potent at inducing apoptosis in CRPC cell lines than the BET inhibitors JQ-1 and OTX015.[2]

| Parameter                    | Cell Line               | Value  | Reference |
|------------------------------|-------------------------|--------|-----------|
| Binding Affinity (Kd)        |                         |        |           |
| BRD2 (BD1)                   | -                       | 34 nM  | [7]       |
| BRD2 (BD2)                   | -                       | 4.7 nM | [7]       |
| BRD3 (BD1)                   | -                       | 8.3 nM | [7]       |
| BRD3 (BD2)                   | -                       | 7.6 nM | [7]       |
| BRD4 (BD1)                   | -                       | 9.6 nM | [7]       |
| BRD4 (BD2)                   | -                       | 7.6 nM | [7]       |
| Degradation (DC50)           |                         |        |           |
| BRD2/3/4                     | 22Rv1, VCaP,<br>LnCaP95 | < 5 nM | [4][6]    |
| BRD2/3/4                     | 22Rv1                   | < 1 nM | [1]       |
| Functional Inhibition (IC50) |                         |        |           |
| c-MYC Depletion              | 22Rv1                   | < 1 nM | [4]       |

### In Vivo Efficacy

The promising in vitro results were translated into significant in vivo activity in mouse xenograft models of CRPC. Subcutaneous administration of **ARV-771** led to a dose-dependent decrease in tumor size in 22Rv1 xenografts.[4] Notably, at a dose of 30 mg/kg, **ARV-771** induced tumor regression, a significant improvement over the tumor growth inhibition observed with the BET



inhibitor OTX015.[4] In these in vivo models, **ARV-771** treatment also resulted in the downregulation of BRD4 and c-MYC in tumor tissues.[8] Furthermore, **ARV-771** demonstrated efficacy in models of acute myeloid leukemia (AML), significantly reducing leukemia growth and improving survival in mice engrafted with sAML cells.

| Animal Model            | Treatment                         | Outcome                                             | Reference |
|-------------------------|-----------------------------------|-----------------------------------------------------|-----------|
| 22Rv1 CRPC<br>Xenograft | 10 mg/kg ARV-771<br>(s.c., daily) | 37% BRD4 and 76% c-MYC downregulation in tumor      | [8]       |
| 22Rv1 CRPC<br>Xenograft | 30 mg/kg ARV-771<br>(s.c., daily) | Tumor regression                                    | [4]       |
| VCaP CRPC<br>Xenograft  | Intermittent dosing               | Tumor growth inhibition                             | [4]       |
| sAML Xenograft          | ARV-771                           | Reduced leukemia<br>growth and improved<br>survival |           |

# **Experimental Protocols**Cell Lines and Reagents

The primary cell lines used in the preclinical evaluation of **ARV-771** were the human CRPC cell lines 22Rv1, VCaP, and LnCaP95, obtained from ATCC and academic collaborators.[1] The BET inhibitors JQ-1 and OTX015 were used as comparator compounds.[2]

#### **Western Blotting for Protein Degradation**

To assess the degradation of BET proteins, CRPC cells were treated with varying concentrations of **ARV-771** for 16 hours.[4] Cell lysates were then subjected to SDS-PAGE and transferred to membranes for immunoblotting with antibodies specific for BRD2, BRD3, and BRD4. The proteasome inhibitor carfilzomib and an excess of the VHL ligand were used to confirm that the degradation was proteasome- and VHL-dependent.[4]





Click to download full resolution via product page

Workflow for Western Blotting.

#### **c-MYC ELISA**

The downstream effect of BET protein degradation on c-MYC levels was quantified using an enzyme-linked immunosorbent assay (ELISA). 22Rv1 cells were seeded in 96-well plates and treated with a serial dilution of **ARV-771** for 16 hours.[4] Cellular c-MYC levels were then measured according to the ELISA kit manufacturer's instructions.

#### **Animal Studies**

For in vivo efficacy studies, male immunodeficient mice were implanted with 22Rv1 or VCaP tumor cells.[4] Once tumors reached a specified volume, the mice were treated with **ARV-771**, ARV-766 (negative control), or vehicle via subcutaneous injection. Tumor volume and body weight were monitored throughout the study. At the end of the treatment period, tumors were harvested for pharmacodynamic analysis of BRD4 and c-MYC levels by western blot.[8]

### **Development History and Legacy of ARV-771**

The publication of the preclinical data for **ARV-771** in 2016 marked a significant milestone for Arvinas and the field of targeted protein degradation, as it was the first demonstration of in vivo efficacy for a PROTAC in a solid tumor model.[2][7] The robust anti-tumor activity of **ARV-771** in preclinical models of CRPC and AML validated the therapeutic potential of BET protein degradation.[2]

Despite its preclinical success, **ARV-771** did not advance into clinical trials. The strategic decisions of pharmaceutical development often involve prioritizing candidates with the most optimal overall profile, including pharmacokinetics, safety, and synthetic accessibility. While the specific reasons for the discontinuation of **ARV-771**'s progression are not publicly detailed, its development provided crucial proof-of-concept and likely informed the design of next-generation BET degraders and other PROTACs in Arvinas's pipeline. The learnings from the **ARV-771** program have been instrumental in the successful advancement of other Arvinas



candidates into the clinic, such as ARV-110 (androgen receptor degrader) and ARV-471 (estrogen receptor degrader).[5][9]

In conclusion, **ARV-771** holds a significant place in the history of targeted protein degradation. Its comprehensive preclinical dataset demonstrated the superiority of the degradation approach over inhibition for the BET target class and paved the way for the clinical development of a new class of medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. Arvinas to present preclinical data for PROTAC BCL6 degrader & ARV-393 at 2025 AACR annual meeting in Chicago [pharmabiz.com]
- 7. Arvinas Publishes First Peer-Reviewed, In Vivo Data from its Proprietary PROTAC Technology [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. arvinas.com [arvinas.com]
- To cite this document: BenchChem. [The Discovery and Preclinical Development of ARV-771: A Pioneering BET-Degrading PROTAC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604412#arv-771-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com